molecular formula C17H10BrCl2NO3 B4847093 {2-bromo-6-chloro-4-[2-(4-chlorophenyl)-2-cyanovinyl]phenoxy}acetic acid

{2-bromo-6-chloro-4-[2-(4-chlorophenyl)-2-cyanovinyl]phenoxy}acetic acid

Cat. No. B4847093
M. Wt: 427.1 g/mol
InChI Key: SPKKZPGCBFKWLD-XGICHPGQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

{2-bromo-6-chloro-4-[2-(4-chlorophenyl)-2-cyanovinyl]phenoxy}acetic acid, commonly known as BCCA, is an organic compound that has gained significant attention in the scientific community due to its potential applications in various fields. BCCA belongs to the family of herbicides and is known for its ability to inhibit the growth of plants by interfering with their metabolic processes.

Mechanism of Action

BCCA works by inhibiting the activity of the enzyme acetolactate synthase (ALS) in plants. ALS is involved in the biosynthesis of branched-chain amino acids, which are essential for plant growth. By inhibiting ALS, BCCA disrupts the metabolic processes in plants, leading to their growth inhibition. In cancer cells, BCCA induces apoptosis by activating the caspase pathway, which is involved in programmed cell death.
Biochemical and Physiological Effects:
BCCA has been shown to have various biochemical and physiological effects. In plants, BCCA inhibits the production of branched-chain amino acids, leading to growth inhibition. In cancer cells, BCCA induces apoptosis by activating the caspase pathway. BCCA has also been shown to have anti-inflammatory properties by inhibiting the production of cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).

Advantages and Limitations for Lab Experiments

BCCA has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research. BCCA is also stable under a wide range of conditions, making it suitable for various experimental setups. However, one limitation of BCCA is its toxicity. BCCA is highly toxic and can cause harm to humans and animals if not handled properly. Therefore, researchers must take appropriate safety measures when working with BCCA.

Future Directions

There are several future directions for research on BCCA. In agriculture, researchers can study the effects of BCCA on different crops and the potential for its use in organic farming. In medicine, researchers can explore the potential of BCCA as a cancer treatment and investigate its mechanism of action in more detail. In environmental science, researchers can study the potential of BCCA to remove other contaminants from soil and water. Overall, BCCA has significant potential for various applications, and further research is needed to fully understand its properties and potential.
Conclusion:
In conclusion, BCCA is an organic compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. BCCA has significant potential for various applications, and further research is needed to fully understand its properties and potential.

Scientific Research Applications

BCCA has been extensively studied for its potential applications in various fields such as agriculture, medicine, and environmental science. In agriculture, BCCA is used as a herbicide to control the growth of weeds in crops. Its use has been shown to increase crop yield and reduce the use of other harmful herbicides. In medicine, BCCA has been studied for its potential anticancer properties. Research has shown that BCCA can induce apoptosis (programmed cell death) in cancer cells, making it a potential candidate for cancer treatment. In environmental science, BCCA has been studied for its potential to remove heavy metals from contaminated soil and water.

properties

IUPAC Name

2-[2-bromo-6-chloro-4-[(E)-2-(4-chlorophenyl)-2-cyanoethenyl]phenoxy]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10BrCl2NO3/c18-14-6-10(7-15(20)17(14)24-9-16(22)23)5-12(8-21)11-1-3-13(19)4-2-11/h1-7H,9H2,(H,22,23)/b12-5-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPKKZPGCBFKWLD-XGICHPGQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=CC2=CC(=C(C(=C2)Br)OCC(=O)O)Cl)C#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C(=C\C2=CC(=C(C(=C2)Br)OCC(=O)O)Cl)/C#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10BrCl2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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{2-bromo-6-chloro-4-[2-(4-chlorophenyl)-2-cyanovinyl]phenoxy}acetic acid
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{2-bromo-6-chloro-4-[2-(4-chlorophenyl)-2-cyanovinyl]phenoxy}acetic acid
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{2-bromo-6-chloro-4-[2-(4-chlorophenyl)-2-cyanovinyl]phenoxy}acetic acid
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{2-bromo-6-chloro-4-[2-(4-chlorophenyl)-2-cyanovinyl]phenoxy}acetic acid
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{2-bromo-6-chloro-4-[2-(4-chlorophenyl)-2-cyanovinyl]phenoxy}acetic acid
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